BenchChemオンラインストアへようこそ!

N-(piperidin-4-yl)-2-naphthamide

Serotonin Transporter SERT Antidepressant Research

N-(Piperidin-4-yl)-2-naphthamide is a small-molecule organic compound (C16H18N2O, MW 254.33 g/mol) classified as a naphthalene carboxamide. Its structure consists of a 2-naphthamide group linked to a piperidine ring via an amide bond, leaving a secondary amine available for further derivatization.

Molecular Formula C16H18N2O
Molecular Weight 254.33 g/mol
Cat. No. B7460090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(piperidin-4-yl)-2-naphthamide
Molecular FormulaC16H18N2O
Molecular Weight254.33 g/mol
Structural Identifiers
SMILESC1CNCCC1NC(=O)C2=CC3=CC=CC=C3C=C2
InChIInChI=1S/C16H18N2O/c19-16(18-15-7-9-17-10-8-15)14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11,15,17H,7-10H2,(H,18,19)
InChIKeyCMGOBJCRHLBLJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Piperidin-4-yl)-2-naphthamide: Core Scaffold for Selective Dopamine and Serotonin Receptor Ligand Development


N-(Piperidin-4-yl)-2-naphthamide is a small-molecule organic compound (C16H18N2O, MW 254.33 g/mol) classified as a naphthalene carboxamide [1]. Its structure consists of a 2-naphthamide group linked to a piperidine ring via an amide bond, leaving a secondary amine available for further derivatization [2]. This compound serves as the unsubstituted parent scaffold for a series of substituted piperidine naphthamides investigated as ligands for dopamine D2L, D4.2, and serotonin 5-HT2A receptors [3]. Its primary value in research and procurement lies in its use as a synthetic intermediate and a pharmacological tool compound for studying structure-activity relationships (SAR) at these receptors.

Why N-(Piperidin-4-yl)-2-naphthamide's Unsubstituted Scaffold Cannot Be Replaced by Common Analogs


The free secondary amine of N-(piperidin-4-yl)-2-naphthamide is a critical structural feature that distinguishes it from its N-substituted analogs. SAR studies have demonstrated that substitutions on the piperidine nitrogen, such as a benzyl group, dramatically alter receptor affinity and selectivity profiles [1]. For instance, the unsubstituted parent compound exhibits a balanced D4.2/5-HT2A binding profile, whereas the N-benzyl analog shows significantly enhanced D4.2 affinity [2]. Consequently, substituting this compound with an N-alkyl or N-benzyl derivative in a biological assay or synthetic pathway would lead to a fundamentally different pharmacological outcome, making the unsubstituted scaffold irreplaceable for specific experimental designs.

N-(Piperidin-4-yl)-2-naphthamide: Quantitative Evidence for Procurement and Scientific Selection


Serotonin Transporter (SERT) Inhibition: Moderate Affinity Differentiates from High-Potency N-Substituted Analogs

N-(Piperidin-4-yl)-2-naphthamide inhibits the human serotonin transporter (SERT) with an IC50 of 400 nM [1]. In contrast, the N-cyclobutyl-substituted analog, N-cyclobutyl-N-(piperidin-4-yl)-2-naphthamide, exhibits a significantly higher potency with an IC50 of 10 nM in the same assay [2]. This 40-fold difference in potency demonstrates that the unsubstituted parent compound is a moderate SERT ligand, which may be preferred for studies requiring a less potent tool compound or as a starting point for tuning selectivity.

Serotonin Transporter SERT Antidepressant Research

CYP450 Inhibition Liability: Low Risk of Drug-Drug Interactions Compared to Industry Thresholds

The compound shows a very low inhibition of CYP450 enzymes in human liver microsomes, with an IC50 of 10,000 nM (10 µM) [1]. This value is well above the typical industry concern threshold of 1-10 µM for drug-drug interaction risk [2]. While many lead compounds are abandoned due to high CYP450 inhibition, this compound's low liability makes it a cleaner scaffold for further optimization.

CYP450 Inhibition Drug Metabolism ADMET

Dopamine D4.2 vs D2L Selectivity: An Unsubstituted Scaffold with a Balanced Profile for Antipsychotic Research

The unsubstituted 2-naphthamide parent compound (compound 20 in the referenced study) demonstrates a mixed D4.2/5-HT2A binding profile, with a D4.2 Ki of 11 nM and low affinity for D2L (Ki > 1,000 nM) [1]. This contrasts with the 1-naphthamide isomer series, which achieves higher D4.2 selectivity by further reducing 5-HT2A affinity [2]. The 2-naphthamide scaffold, therefore, provides a starting point for balanced dual activity, which is a hypothesized mechanism for atypical antipsychotic action.

Dopamine D4 Receptor Antipsychotic Selectivity Profile

Optimal Applications of N-(Piperidin-4-yl)-2-naphthamide in Drug Discovery and Chemical Biology


Synthetic Intermediate for Focused SAR Libraries Targeting D4/5-HT2A Receptors

The free amine of N-(piperidin-4-yl)-2-naphthamide is a direct precursor for generating N-alkylated or N-arylated analogs. As demonstrated in the Carato et al. (2007) studies, derivatization of this scaffold with various benzyl, alkyl, or heteroarylmethyl groups systematically modulates D4.2 and 5-HT2A receptor affinities [1]. This makes it a high-value procurement item for medicinal chemistry groups building focused libraries to explore the chemical space around the privileged 2-naphthamide pharmacophore.

Moderate-Affinity SERT Probe for Transporter Occupancy Studies

With a SERT IC50 of 400 nM, this compound is a moderate-affinity ligand that can be used as a reference compound in serotonin transporter binding assays. Its potency is sufficiently low to avoid the complications of high-affinity inhibitors (e.g., irreversible or prolonged binding), making it suitable for competitive binding studies where a measurable signal window is required [2]. It can be benchmarked against high-potency analogs like the N-cyclobutyl derivative (IC50 10 nM) to validate assay sensitivity.

Low-CYP-Liability Scaffold for Early-Stage Antipsychotic Lead Optimization

The compound's low CYP450 inhibition (IC50 = 10,000 nM) suggests a minimal risk of drug-drug interactions, a common pitfall in antipsychotic drug development [3]. Combined with its balanced D4.2/5-HT2A antagonist profile, this scaffold can be prioritized in hit-to-lead programs aiming to mitigate pharmacokinetic liabilities while retaining a desired polypharmacology, particularly for atypical antipsychotic candidates.

Negative Control for Functional Selectivity Studies at Dopamine Receptor Subtypes

The compound acts as an antagonist at D4.2 and 5-HT2A receptors [1]. Its lack of D2L affinity makes it a useful negative control in experiments designed to distinguish D2-mediated from D4-mediated effects, such as in studies of antipsychotic efficacy or extrapyramidal side effect liability. Researchers can use this compound to confirm the D4-dependence of observed pharmacological effects.

Quote Request

Request a Quote for N-(piperidin-4-yl)-2-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.